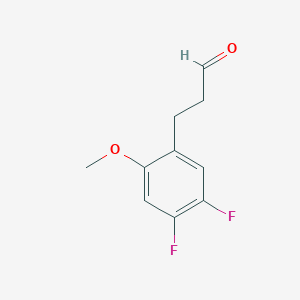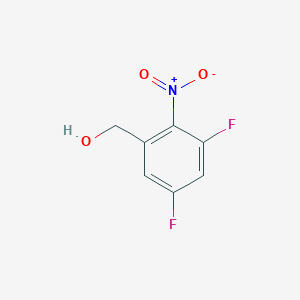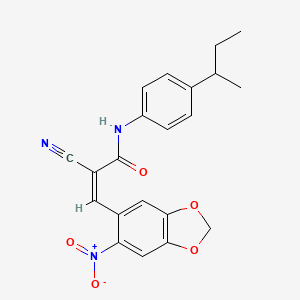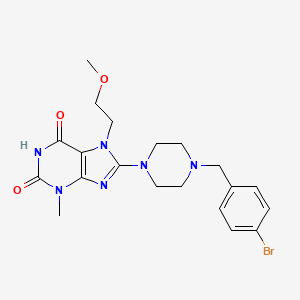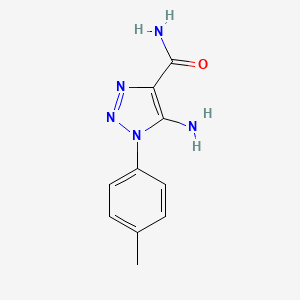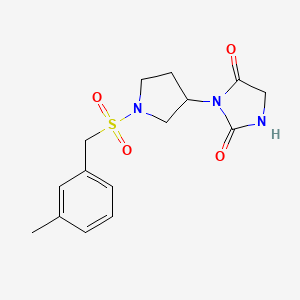
3-(1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with a sulfonyl group attached to a 3-methylbenzyl group. The molecule also contains an imidazolidine-2,4-dione group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the sulfonyl group, the 3-methylbenzyl group, and the imidazolidine-2,4-dione group . The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the sulfonyl group could participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Hypoglycemic Activity
Research into the molecular design and synthesis of imidazopyridine thiazolidine-2,4-diones, which share a structural resemblance to 3-(1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, has indicated potential hypoglycemic activity. These compounds have been evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mouse models, highlighting their potential in treating diabetes through modulation of glucose levels (Oguchi et al., 2000).
Catalytic Applications
Novel ionic liquids, including sulfonic acid functionalized compounds, have been synthesized and characterized for their use as efficient, homogeneous, and reusable catalysts in the solvent-free synthesis of heterocyclic compounds. This research suggests potential catalytic applications for similar sulfonylated compounds in facilitating organic synthesis reactions (Moosavi-Zare et al., 2013).
Antioxidant Activity
Studies on organoselenium compounds, including those synthesized via ultrasound-assisted catalysis, have shown antioxidant activity. This implies the utility of compounds like 3-(1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione in reducing oxidative stress, which is crucial for a wide range of biological applications (Vieira et al., 2017).
Synthesis of Heterocycles
The development of efficient three-component reactions for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives suggests that similar sulfonyl-containing compounds can be useful intermediates in the preparation of heterocyclic compounds. This demonstrates their potential in organic chemistry for the synthesis of complex molecules with a variety of functional groups (Cui et al., 2018).
properties
IUPAC Name |
3-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-3-2-4-12(7-11)10-23(21,22)17-6-5-13(9-17)18-14(19)8-16-15(18)20/h2-4,7,13H,5-6,8-10H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEYEGSQXOSKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

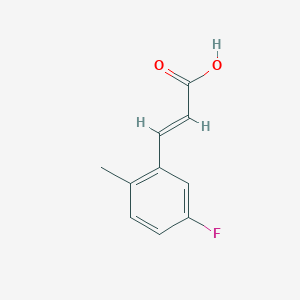
![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)
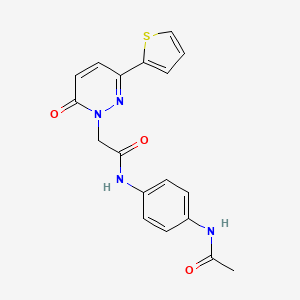
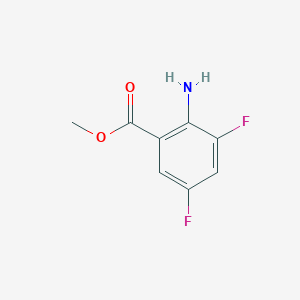
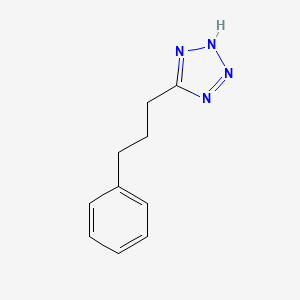
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)
![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)
![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)
![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)
